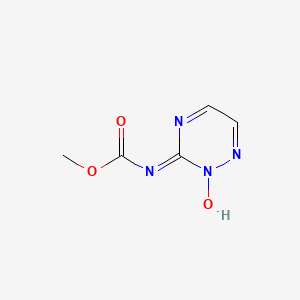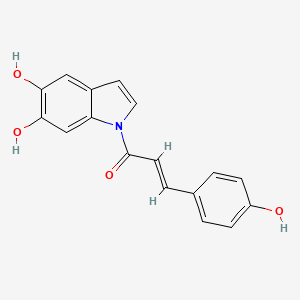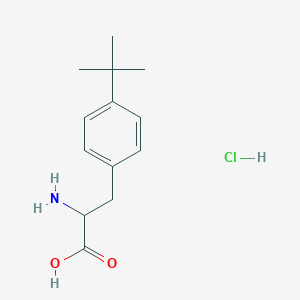
Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sodium ion paired with a complex organic anion, characterized by the presence of fluorine atoms and a conjugated enone system. The presence of fluorine atoms often imparts distinctive chemical and physical properties, making this compound of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-fluorobenzaldehyde with difluoroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the enone structure with the desired (Z)-configuration. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane, depending on the reagents and conditions used.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy. The presence of fluorine atoms provides a sensitive and non-invasive method for studying biological systems.
Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of new drugs. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and membrane permeability.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated enone structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Sodium tetrakis(4-fluorophenyl)borate: Another fluorinated sodium salt with applications in organic synthesis and materials science.
Sodium tetraphenylborate: A related compound used in similar contexts but lacking the difluoro and enone functionalities.
Uniqueness: Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is unique due to its combination of fluorine atoms and a conjugated enone system. This structure imparts distinctive chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H6F3NaO2 |
|---|---|
Poids moléculaire |
238.14 g/mol |
Nom IUPAC |
sodium;(Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1/b9-5-; |
Clé InChI |
ZFJFDVRGIFZKKE-UYTGOYFPSA-M |
SMILES isomérique |
C1=CC(=CC=C1C(=O)/C=C(/C(F)F)\[O-])F.[Na+] |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


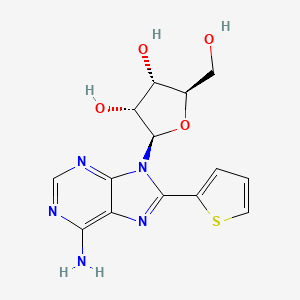

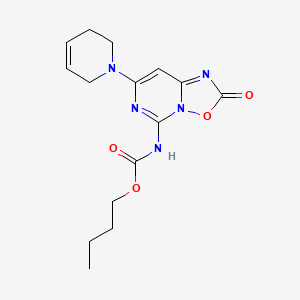

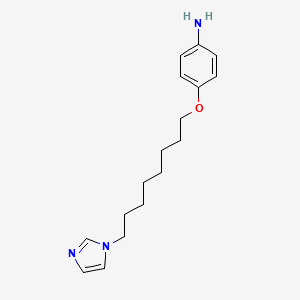
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)

